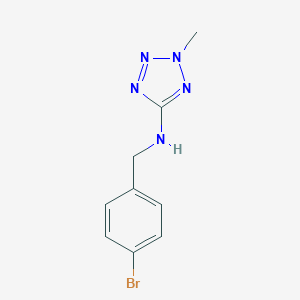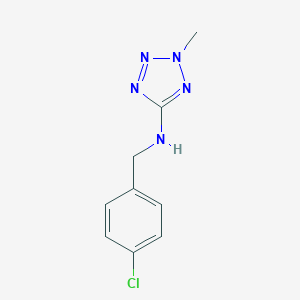![molecular formula C10H12BrN5 B275678 N-[(4-BROMOPHENYL)METHYL]-1-ETHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275678.png)
N-[(4-BROMOPHENYL)METHYL]-1-ETHYL-1,2,3,4-TETRAZOL-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-BROMOPHENYL)METHYL]-1-ETHYL-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound features a bromobenzyl group attached to the tetrazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMOPHENYL)METHYL]-1-ETHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide. This intermediate is then reacted with ethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with azides and brominated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-BROMOPHENYL)METHYL]-1-ETHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid .
Wissenschaftliche Forschungsanwendungen
N-[(4-BROMOPHENYL)METHYL]-1-ETHYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-1-ETHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The bromobenzyl group can interact with proteins and enzymes, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine
- 4-bromobenzyl bromide
- 4-bromophenylacetic acid
Uniqueness
N-[(4-BROMOPHENYL)METHYL]-1-ETHYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both the bromobenzyl group and the tetrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H12BrN5 |
|---|---|
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-1-ethyltetrazol-5-amine |
InChI |
InChI=1S/C10H12BrN5/c1-2-16-10(13-14-15-16)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13,15) |
InChI-Schlüssel |
DXSZRNPRZWTRRS-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=CC=C(C=C2)Br |
Kanonische SMILES |
CCN1C(=NN=N1)NCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine](/img/structure/B275598.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275605.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B275610.png)
![1-ETHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275611.png)



![N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275617.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)
